1,2,4-oxadiazole-3-carbonyl azide
CAS No.: 39512-61-3
Cat. No.: VC11608482
Molecular Formula: C3HN5O2
Molecular Weight: 139.1
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 39512-61-3 |
|---|---|
| Molecular Formula | C3HN5O2 |
| Molecular Weight | 139.1 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
1,2,4-Oxadiazole-3-carbonyl azide features a five-membered oxadiazole ring fused to a carbonyl azide group. The IUPAC name, 1,2,4-oxadiazole-3-carbonyl azide, reflects its substitution pattern: the oxadiazole ring (positions 1, 2, and 4) is substituted with a carbonyl group at position 3, which is further functionalized with an azide (-N₃) group. Key structural descriptors include:
| Property | Value |
|---|---|
| Molecular Formula | C₃HN₅O₂ |
| Molecular Weight | 139.07 g/mol |
| Canonical SMILES | C1=NC(=NO1)C(=O)N=[N+]=[N-] |
| InChI Key | UVVXLBZDJXAVNA-UHFFFAOYSA-N |
| PubChem CID | 21498837 |
The azide group introduces significant reactivity, enabling participation in click chemistry (e.g., Huisgen cycloaddition) and serving as a precursor for amine synthesis via Staudinger or Curtius rearrangements .
Spectroscopic and Computational Data
While experimental spectroscopic data (NMR, IR) for 1,2,4-oxadiazole-3-carbonyl azide remains sparse, computational predictions highlight key features:
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IR Spectrum: Strong absorption bands at ~2100–2200 cm⁻¹ (azide stretching) and ~1700 cm⁻¹ (carbonyl C=O stretch).
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NMR: The oxadiazole ring protons are expected to resonate between δ 8.5–9.5 ppm in ¹H NMR, while the carbonyl carbon appears near δ 160–170 ppm in ¹³C NMR .
Density functional theory (DFT) calculations suggest a planar oxadiazole ring with partial double-bond character in the N-O and C-N bonds, contributing to its aromatic stability .
Synthesis and Reactivity
Synthetic Routes
The synthesis of 1,2,4-oxadiazole-3-carbonyl azide typically proceeds via a two-step strategy:
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Oxadiazole Ring Formation: Cyclocondensation of amidoximes with carboxylic acid derivatives under dehydrating conditions. For example, reacting hydroxylamine with a nitrile precursor forms the oxadiazole core .
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Azide Introduction: Subsequent treatment with sodium azide (NaN₃) or trimethylsilyl azide (TMSN₃) in the presence of a carbonyl chloride intermediate yields the target compound .
A representative reaction scheme is:
Reactivity Profile
The compound’s reactivity is dominated by two functional groups:
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Azide Group: Participates in 1,3-dipolar cycloadditions with alkynes to form triazoles, a cornerstone of click chemistry .
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Oxadiazole Ring: Undergoes electrophilic substitution at the C5 position and nucleophilic ring-opening reactions under acidic or basic conditions .
Notably, the azide moiety’s sensitivity to shock, heat, and light necessitates careful handling. Its carbon-to-nitrogen (C/N) ratio of 0.6 (3 C vs. 5 N) classifies it as a high-risk compound for explosive decomposition, requiring storage at -18°C in amber containers .
Physicochemical and Hazard Properties
Physical Properties
| Property | Value |
|---|---|
| Melting Point | Not reported |
| Boiling Point | Decomposes before boiling |
| Solubility | Soluble in polar aprotic solvents (DMF, DMSO) |
| Stability | Light-sensitive; thermally unstable above 50°C |
Hazard Classification
| Hazard Symbol | GHS Code | Risk Statement |
|---|---|---|
| GHS06 | Acute Toxicity (Oral, Dermal) | Fatal if swallowed or in contact with skin |
| GHS08 | Health Hazard | May cause organ damage with prolonged exposure |
Safety protocols mandate the use of personal protective equipment (PPE), fume hoods, and avoidance of metal catalysts that could trigger decomposition .
Industrial and Materials Science Applications
Polymer Chemistry
The azide-alkyne cycloaddition reaction enables covalent crosslinking in polymer networks, enhancing mechanical strength in epoxy resins and polyurethanes .
Energetic Materials
Despite its instability, the high nitrogen content (58.3% by mass) makes 1,2,4-oxadiazole-3-carbonyl azide a candidate for nitrogen-rich propellants, though practical use requires stabilization via phlegmatization .
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